Alloyohimbine

Description

allo-Yohimbine has been reported in Alstonia yunnanensis, Alstonia mairei, and other organisms with data available.

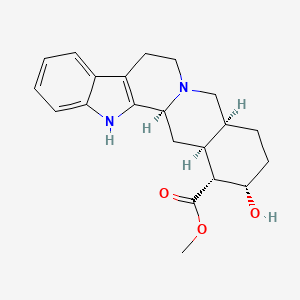

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1S,15S,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-FJDMERLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317509 | |

| Record name | Alloyohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-94-1 | |

| Record name | Alloyohimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | allo-Yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloyohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOYOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60AHA8MSG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Alloyohimbine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloyohimbine, a stereoisomer of yohimbine, is a selective α2-adrenoceptor antagonist. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with adrenergic receptors and the subsequent downstream signaling cascades. Through a comprehensive review of available scientific literature, this document presents quantitative data on receptor binding affinities, details of key experimental protocols for its characterization, and visual representations of its signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of adrenergic modulators.

Introduction

This compound is an indole alkaloid belonging to the yohimbane class of compounds. As a diastereomer of yohimbine, it shares a similar core structure but differs in the spatial arrangement of its substituents. This stereochemical difference influences its pharmacological profile, particularly its affinity and selectivity for adrenergic receptors. The primary mechanism of action of this compound is the competitive antagonism of α2-adrenoceptors. These receptors are key components of the sympathetic nervous system, primarily mediating the feedback inhibition of norepinephrine release from presynaptic nerve terminals. By blocking these receptors, this compound interrupts this negative feedback loop, leading to an increase in synaptic norepinephrine levels.

Receptor Binding Profile

The interaction of this compound with adrenergic receptors is characterized by its high affinity and selectivity for the α2 subtype over the α1 subtype.

Quantitative Binding Affinity Data

While specific binding affinity data (Ki values) for this compound at the individual human α2-adrenoceptor subtypes (α2A, α2B, and α2C) are not extensively reported in the readily available scientific literature, studies on its stereoisomers, yohimbine and rauwolscine, provide valuable comparative insights. One study did report the KD α1/KD α2 ratio for this compound, indicating its selectivity for α2-adrenoceptors[1].

| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |

| This compound | α1/α2 Selectivity (KD ratio) | 46.6 | Rat/Human | [1] |

| Yohimbine | α2A | 0.48 | Human | Abcam |

| Yohimbine | α2B | 1.00 | Human | Abcam |

| Yohimbine | α2C | 0.068 | Human | Abcam |

| Rauwolscine | α2A | ~1-5 | Various | Various |

| Rauwolscine | α2B | ~1-5 | Various | Various |

| Rauwolscine | α2C | ~1-5 | Various | Various |

Note: The Ki values for yohimbine are derived from pKi values of 8.52, 8.00, and 9.17 for human α2A, α2B, and α2C receptors, respectively, as provided by Abcam. The values for rauwolscine are approximate ranges from various binding assays.

Signaling Pathways

This compound, as an antagonist of α2-adrenoceptors, modulates intracellular signaling pathways primarily by preventing the effects of endogenous agonists like norepinephrine and epinephrine.

G-Protein Coupling and Downstream Effectors

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By blocking the receptor, this compound prevents this agonist-induced inhibition, thereby maintaining or increasing intracellular cAMP levels in the presence of an agonist.

Figure 1. Signaling pathway of the α2-adrenoceptor and the antagonistic action of this compound.

Physiological Consequences

The primary physiological consequence of α2-adrenoceptor blockade by this compound is an increase in the release of norepinephrine from presynaptic nerve terminals. This occurs in both the central and peripheral nervous systems. The elevated levels of norepinephrine can then act on other adrenoceptors (α1, β1, β2, β3), leading to a variety of systemic effects, including increased heart rate, blood pressure, and alertness.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for α2-adrenoceptors. A common method is a competitive binding assay using a radiolabeled antagonist with known high affinity for the receptor, such as [3H]-rauwolscine.

Protocol: Competitive Radioligand Binding Assay with [3H]-Rauwscine

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the α2-adrenoceptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of [3H]-rauwolscine (typically at a concentration close to its Kd).

-

Add increasing concentrations of unlabeled this compound (or other competing ligands).

-

Include control wells for total binding (only [3H]-rauwolscine) and non-specific binding ( [3H]-rauwolscine in the presence of a high concentration of a non-radiolabeled antagonist like phentolamine).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-rauwolscine).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Workflow for a competitive radioligand binding assay.

Functional Assay: Inhibition of Adenylyl Cyclase

This assay measures the functional consequence of α2-adrenoceptor antagonism by this compound, specifically its ability to block the agonist-induced inhibition of cAMP production.

Protocol: cAMP Accumulation Assay in Whole Cells

-

Cell Culture:

-

Culture cells stably or transiently expressing the α2-adrenoceptor subtype of interest (e.g., CHO or HEK293 cells).

-

-

Assay Setup:

-

Seed the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of an α2-adrenoceptor agonist (e.g., UK-14,304 or dexmedetomidine) to stimulate the inhibition of adenylyl cyclase.

-

Include a step to stimulate adenylyl cyclase directly with forskolin to amplify the inhibitory signal from the Gi-coupled receptor.

-

-

Incubation:

-

Incubate the cells at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or RIA).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation.

-

References

An In-Depth Technical Guide to Alloyohimbine Stereoisomers and their Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloyohimbine and its stereoisomers represent a fascinating class of indole alkaloids with a rich pharmacological profile. Primarily known for their interaction with adrenergic and serotonergic receptors, these compounds have been the subject of extensive research to elucidate their therapeutic potential and structure-activity relationships. This technical guide provides a comprehensive overview of the pharmacology of this compound and its key stereoisomers—yohimbine, rauwolscine, and corynanthine—with a focus on their receptor binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental methodologies are provided to facilitate further research and drug development efforts in this area.

Stereochemistry of Yohimbine Alkaloids

The yohimbane scaffold, a pentacyclic ring system, gives rise to a variety of stereoisomers due to the presence of multiple chiral centers. The orientation of the substituents at these centers dictates the three-dimensional structure of the molecule and, consequently, its pharmacological properties. The primary stereoisomers of interest are:

-

This compound (3-epi-α-yohimbine): An epimer of yohimbine.

-

Yohimbine: The most well-known of the stereoisomers.

-

Rauwolscine (α-yohimbine): A diastereomer of yohimbine.

-

Corynanthine: Another diastereomer of yohimbine.

Pharmacological Profile: A Tale of Receptor Selectivity

The pharmacological effects of this compound and its stereoisomers are primarily mediated through their interactions with G-protein coupled receptors (GPCRs), most notably adrenergic and serotonergic receptors. The subtle differences in their stereochemistry lead to significant variations in their receptor binding affinities and functional activities.

Adrenergic Receptor Interactions

The most striking difference among these stereoisomers lies in their selectivity for α-adrenergic receptor subtypes.

-

This compound, Yohimbine, and Rauwolscine are potent and selective antagonists of α2-adrenergic receptors .[1] This antagonism leads to an increase in the release of norepinephrine from presynaptic nerve terminals, resulting in sympathomimetic effects.[2]

-

In contrast, Corynanthine is a selective antagonist of α1-adrenergic receptors . This property contributes to its antihypertensive effects by blocking norepinephrine-mediated vasoconstriction.

The differential affinities of these compounds for α1 and α2 adrenergic receptors are summarized in the table below.

| Compound | Receptor Subtype | K D (μM) | Reference |

| This compound | α1-adrenoceptor | 0.28 | [1] |

| α2-adrenoceptor | 0.006 | [1] |

Serotonergic Receptor Interactions

In addition to their effects on the adrenergic system, these alkaloids also interact with various serotonin (5-HT) receptor subtypes. This interaction contributes to their complex pharmacological profiles and potential side effects.

-

Yohimbine has been shown to have a notable affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[3] It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B receptors.[4]

-

Rauwolscine also demonstrates affinity for serotonin receptors, acting as an antagonist at 5-HT2A and 5-HT2B receptors.

-

The serotonergic activity of This compound is less well-characterized, highlighting an area for further investigation.

A summary of the binding affinities of yohimbine for various serotonin receptors is presented below.

| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference |

| Yohimbine | 5-HT1A | 7.5 | [3] |

| 5-HT1B | 7.1 | [3] | |

| 5-HT1D | 6.8 | [3] | |

| 5-HT2A | 6.2 | [3] | |

| 5-HT2B | 6.9 | [3] | |

| 5-HT1E | <5.0 | [4] | |

| 5-HT5A | <5.5 | [4] | |

| 5-HT7 | <5.5 | [4] |

Signaling Pathways

The interaction of this compound stereoisomers with their target receptors initiates intracellular signaling cascades that mediate their physiological effects. The primary pathways involve the modulation of G-protein activity.

α2-Adrenergic Receptor Signaling (Gi-coupled)

This compound, yohimbine, and rauwolscine, as α2-adrenergic receptor antagonists, block the inhibitory effect of endogenous agonists like norepinephrine. α2-Adrenergic receptors are coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, these antagonists prevent the decrease in cAMP, thereby increasing neuronal firing and norepinephrine release.

α1-Adrenergic Receptor Signaling (Gq-coupled)

Corynanthine, as an α1-adrenergic receptor antagonist, blocks the effects of norepinephrine at these receptors. α1-Adrenergic receptors are coupled to Gq proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to smooth muscle contraction. By blocking this pathway, corynanthine induces vasodilation.

5-HT2A Receptor Signaling (Gq-coupled)

Yohimbine and rauwolscine act as antagonists at 5-HT2A receptors, which are also coupled to Gq proteins. The signaling cascade is similar to that of α1-adrenergic receptors, involving the activation of PLC and subsequent generation of IP3 and DAG. This pathway is implicated in a variety of central nervous system functions, and its modulation by these alkaloids contributes to their complex behavioral effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective agonists and antagonists for 5-hydroxytryptamine receptor subtypes, and interactions with yohimbine and FG 7142 using the elevated plus-maze test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Characterization of Alloyohimbine from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloyohimbine, a diastereomer of the well-known indole alkaloid yohimbine, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and detailed methodologies for the isolation and purification of this compound. The document summarizes quantitative data on alkaloid content in key plant species, presents detailed experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction: Discovery and Background

The history of this compound is intrinsically linked to the discovery of yohimbine, its more famous stereoisomer. Yohimbine was first isolated from the bark of the African tree Pausinystalia johimbe in 1896 by Adolph Spiegel. Subsequent research into the rich alkaloidal content of this plant and other species, notably from the Rauwolfia genus, led to the identification and characterization of several stereoisomers of yohimbine, including this compound.

This compound is one of the four main stereoisomers of yohimbine, the others being yohimbine, corynanthine, and rauwolscine (also known as α-yohimbine). These isomers differ in the spatial arrangement of substituents at positions C3, C17, and C20, which significantly influences their pharmacological properties. While often found in smaller quantities compared to yohimbine, the distinct pharmacological profile of this compound necessitates specific isolation and characterization techniques.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Apocynaceae (dogbane) family, particularly within the genera Pausinystalia and Rauwolfia.

-

Pausinystalia johimbe (formerly Corynanthe yohimbe): The bark of this West African tree is the most well-known source of yohimbine and its isomers. The total alkaloid content in the bark can be up to 6%, with yohimbine typically constituting 10-15% of the total alkaloids.[1] this compound is present as one of the accompanying alkaloids.[2]

-

Rauwolfia Species : Various species of Rauwolfia, often referred to as "devil peppers," are rich sources of a diverse array of indole alkaloids, including this compound.

-

Rauwolfia serpentina (Indian snakeroot): This species is renowned for its content of reserpine and other alkaloids. It also contains yohimbine and its isomers.

-

Rauwolfia vomitoria : This African species is another significant source of yohimbine-type alkaloids.

-

Rauwolfia canescens : Research has demonstrated the presence of yohimbine isomers in this species, with leaves being a notable source.

-

Quantitative Data on Alkaloid Content

The concentration of this compound and related alkaloids can vary significantly based on the plant species, geographical location, age of the plant, and the specific part of the plant being analyzed. The following tables summarize available quantitative data.

Table 1: Total Alkaloid and Yohimbine Content in Pausinystalia johimbe Bark

| Parameter | Value | Reference |

| Total Alkaloid Content | Up to 6% | [1] |

| Yohimbine (% of Total Alkaloids) | 10-15% | [1] |

Table 2: Yield of Alpha-Yohimbine (Rauwolscine) from Rauwolfia canescens

Note: Data for alpha-yohimbine (rauwolscine), a stereoisomer of this compound, is provided as a proxy due to the limited specific data for this compound.

| Plant Part | Yield (%) | Purity (%) | Reference |

| Roots | 0.017 | >90 | [3] |

| Leaves | 0.4 | >90 | [3] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural sources involve a multi-step process that leverages the physicochemical properties of alkaloids. The following protocols are based on established methods for the extraction of yohimbine and its isomers.

General Extraction and Fractionation Workflow

The initial extraction of alkaloids from plant material typically involves the use of an organic solvent, followed by acid-base partitioning to separate the basic alkaloids from other plant constituents.

Detailed Protocol for Extraction and Purification of Yohimbine Isomers from Rauwolfia Species

This protocol is adapted from a patented method for the extraction of alpha-yohimbine and is applicable for the isolation of this compound.[3]

-

Preparation of Plant Material : Dry the leaves of Rauwolfia canescens in the sun and grind them into a fine powder.

-

Alkaline Extraction :

-

Mix the powdered plant material with a water-immiscible non-polar organic solvent, such as toluene, in a 1:4 ratio (solid:solvent).

-

Adjust the pH of the mixture to 9-9.5 with a 20-25% ammonia solution.

-

Maintain the mixture at 40-50°C with continuous stirring for 4 hours.

-

Filter the mixture to collect the solvent extract. Repeat the extraction process on the solid residue two more times and pool the filtrates.

-

-

Acidic Extraction :

-

Treat the pooled toluene extract with an acidic aqueous solution (e.g., 5% sulfuric acid) to convert the alkaloids into their water-soluble salts.

-

Separate the aqueous layer containing the alkaloid salts.

-

-

Basification and Precipitation :

-

Make the acidic aqueous solution alkaline (pH 9-9.5) by adding a 20-25% ammonia solution to precipitate the free alkaloids.

-

Filter the solution to collect the crude alkaloid precipitate and dry it at 60-70°C.

-

-

Purification :

-

Dissolve the dried precipitate in a polar organic solvent such as ethanol or methanol.

-

Treat the solution with activated charcoal to remove colored impurities and filter.

-

Acidify the clear solution to pH 2.0-2.5 with hydrochloric acid to precipitate the alkaloid hydrochlorides.

-

Cool the solution to 15-20°C to maximize precipitation.

-

Filter and dry the precipitate to obtain a highly pure mixture of yohimbine isomer hydrochlorides.

-

-

Chromatographic Separation :

-

The separation of individual diastereomers like this compound from the purified mixture requires chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

-

HPLC Method : A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH. The gradient and flow rate are optimized to achieve baseline separation of the isomers.

-

Column Chromatography : Silica gel is a common stationary phase. The mobile phase is a carefully selected solvent system, often a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine or ammonia) to prevent tailing of the basic alkaloids.

-

Signaling Pathway of this compound

This compound, like its stereoisomers, primarily exerts its pharmacological effects by acting as an antagonist of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands (epinephrine and norepinephrine), inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this inhibitory effect, leading to an increase in cAMP levels and subsequent activation of downstream signaling pathways.

References

The Biosynthesis of Yohimbine Alkaloids: A Technical Guide for Researchers

[Core Topic]

This technical guide provides an in-depth exploration of the biosynthesis of yohimbine, a prominent member of the monoterpenoid indole alkaloid (MIA) family. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthetic pathway, key enzymatic players, quantitative data, and detailed experimental methodologies.

Introduction to Yohimbine Alkaloids

Yohimbine and its stereoisomers, including rauwolscine and corynanthine, are naturally occurring indole alkaloids predominantly found in plants of the Rauvolfia and Pausinystalia genera.[1][2] These compounds exhibit a range of pharmacological activities, primarily as antagonists of α2-adrenergic receptors, leading to their investigation for various therapeutic applications.[2] The complex pentacyclic structure of yohimbine alkaloids arises from a sophisticated biosynthetic pathway originating from primary metabolism.[3]

The Yohimbine Biosynthetic Pathway

The biosynthesis of yohimbine alkaloids is a multi-step process that begins with the convergence of two primary metabolic pathways: the shikimate pathway, providing the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, yielding the monoterpenoid precursor secologanin.[3][4]

The initial committed steps involve the following key enzymes:

-

Tryptophan Decarboxylase (TDC): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine.[4][5]

-

Strictosidine Synthase (STR): STR facilitates a Pictet-Spengler condensation between tryptamine and secologanin to form the central MIA intermediate, strictosidine. This reaction stereospecifically establishes the C3-α configuration.[3][6]

-

Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone. This unstable intermediate, 4,21-dehydrogeissoschizine, serves as a crucial branch point in the biosynthesis of various MIAs.[4]

From 4,21-dehydrogeissoschizine, the pathway to yohimbine alkaloids is believed to proceed through a series of reductions and cyclizations. A key recently identified enzyme in this latter part of the pathway is:

-

Yohimbine Synthase (YOS): This enzyme is proposed to be a critical gateway for the formation of yohimbine-type alkaloids, catalyzing the reduction of an intermediate derived from 4,21-dehydrogeissoschizine to produce various yohimbine isomers such as yohimbine and rauwolscine.[4]

The precise enzymatic steps and intermediates leading from 4,21-dehydrogeissoschizine to the full range of yohimbine stereoisomers are still an active area of research.

Pathway Diagram

Quantitative Data on Key Enzymes

The following table summarizes available kinetic parameters for the initial enzymes in the yohimbine biosynthetic pathway. Data for the downstream enzymes, including Yohimbine Synthase (YOS), are still emerging.

| Enzyme | Organism | Substrate(s) | Km (mM) | kcat (s-1) | Vmax | Specific Activity |

| Tryptophan Decarboxylase (TDC) | Catharanthus roseus | L-Tryptophan | 0.075[7] | - | - | - |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3[6] | - | - | 56 pkat/mg protein[8] |

| Secologanin | 3.4[6] | - | - | |||

| Rauvolfia serpentina | Tryptamine | 0.83[1] | - | - | 5.85 nkat/mg[1] | |

| Secologanin | 0.46[1] | - | - | |||

| Strictosidine β-D-Glucosidase (SGD) | Catharanthus roseus | Strictosidine | - | - | - | - |

Experimental Protocols

This section provides an overview of methodologies for key experiments in the study of yohimbine biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Example Workflow for Tryptophan Decarboxylase (TDC) from Catharanthus roseus

Methodology:

-

Gene Amplification and Cloning: The full-length cDNA of the target enzyme (e.g., TDC from C. roseus) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), which often includes an affinity tag (e.g., His-tag) for purification.[9]

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). The cells are cultured to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[5][9]

-

Cell Lysis and Protein Extraction: The bacterial cells are harvested and lysed, for example, by sonication, to release the cellular contents, including the recombinant protein.[9]

-

Purification: The target protein is purified from the cell lysate using affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used.[9] The purified protein is then dialyzed to remove imidazole and stored in an appropriate buffer.

-

Purity Assessment: The purity of the recombinant protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

Enzyme Activity Assays

Objective: To determine the kinetic parameters of the purified enzymes.

Example Protocol for Strictosidine Synthase (STR) Activity Assay:

Principle: The activity of STR can be determined by measuring the formation of strictosidine or the consumption of the substrate tryptamine over time using High-Performance Liquid Chromatography (HPLC).[8][10]

Reaction Mixture:

-

Purified STR enzyme

-

Tryptamine

-

Secologanin

-

Phosphate buffer (pH 6.8)

Procedure:

-

Prepare a reaction mixture containing buffer, secologanin, and the purified STR enzyme.

-

Initiate the reaction by adding tryptamine.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a quenching agent (e.g., a strong base or organic solvent).

-

Analyze the reaction mixture by HPLC to quantify the amount of strictosidine produced or tryptamine consumed.[8]

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Analysis of Yohimbine Alkaloids by HPLC and LC-MS/MS

Objective: To separate, identify, and quantify yohimbine and its isomers in biological samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Column: A C18 reversed-phase column is commonly used.[11]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.[11]

-

Detection: UV detection is typically performed at a wavelength around 220 nm or 280 nm, where indole alkaloids exhibit strong absorbance.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides higher sensitivity and selectivity for the analysis of complex mixtures.[12]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of alkaloids.

-

Mass Analysis: Multiple Reaction Monitoring (MRM) mode is often employed for targeted quantification of specific alkaloids, providing high specificity and sensitivity.[12]

Regulation of Yohimbine Biosynthesis

The biosynthesis of yohimbine and other MIAs is tightly regulated at the transcriptional level. Key regulators include:

-

Jasmonate (JA) Signaling: The plant hormone jasmonic acid is a potent elicitor of MIA biosynthesis.[13]

-

ORCA Transcription Factors: The Octadecanoid-responsive Catharanthus AP2-domain (ORCA) transcription factors are key regulators that are induced by JA and bind to the promoters of several MIA biosynthetic genes, including TDC and STR, to activate their expression.[1][14]

-

Other Transcription Factors: Other families of transcription factors, such as bHLH and MYB, also play crucial roles in the intricate regulatory network controlling MIA biosynthesis.[13]

Regulatory Network Diagram

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of yohimbine alkaloids. The identification of key enzymes and regulatory factors has opened up new avenues for the metabolic engineering of these valuable compounds in microbial and plant-based systems. Future research will likely focus on the complete characterization of the downstream enzymatic steps, a deeper understanding of the regulatory network, and the optimization of production platforms to ensure a sustainable supply of these pharmacologically important molecules. The development of synthetic biology tools will further empower the production of novel yohimbine analogs with potentially improved therapeutic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tryptophan decarboxylase from transformed roots of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 10. scholarworks.smith.edu [scholarworks.smith.edu]

- 11. researchgate.net [researchgate.net]

- 12. Yeast Platforms for Production and Screening of Bioactive Derivatives of Rauwolscine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cs.tufts.edu [cs.tufts.edu]

Pharmacological Profile of Alloyohimbine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloyohimbine, a diastereomer of yohimbine, is a naturally occurring indole alkaloid with a distinct pharmacological profile. This document provides an in-depth technical overview of the pharmacological characteristics of this compound, with a primary focus on its interaction with adrenergic receptors. Quantitative data from receptor binding and functional assays are presented, alongside detailed experimental protocols for key methodologies. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the pharmacological properties of this compound.

Introduction

This compound is one of the stereoisomers of yohimbine, a well-known α2-adrenergic receptor antagonist. While yohimbine has been extensively studied, the specific pharmacological properties of its isomers, including this compound, are less characterized. Understanding the nuanced differences in receptor affinity and functional activity among these isomers is crucial for the development of more selective and effective therapeutic agents. This guide synthesizes the available pharmacological data for this compound, providing a detailed reference for its receptor binding profile and functional effects.

Receptor Binding Profile

The primary pharmacological characteristic of this compound is its selective antagonism of α2-adrenergic receptors over α1-adrenergic receptors.[1] Quantitative binding data, expressed as inhibition constants (Ki), are summarized below. Due to the limited availability of comprehensive binding data for this compound across a wide range of receptors, data for the closely related and well-characterized isomer, yohimbine, are included for comparative purposes.

Table 1: Adrenergic Receptor Binding Affinities of this compound and Yohimbine

| Compound | Receptor Subtype | Ki (nM) | Selectivity (α1/α2) | Reference |

| This compound | α1/α2 | - | 46.6 (KD ratio) | [1] |

| Yohimbine | α1A | 1057 | 45 | [2] |

| α1B | - | |||

| α1D | - | |||

| α2A | 1.8 | |||

| α2B | 4.3 | |||

| α2C | 1.9 |

Note: A higher selectivity ratio indicates greater selectivity for α2-adrenergic receptors.

Table 2: Serotonin and Dopamine Receptor Binding Affinities of Yohimbine

| Receptor Family | Receptor Subtype | Ki (nM) | Reference |

| Serotonin | 5-HT1A | 300 | |

| 5-HT1B | 1000 | ||

| 5-HT1D | 130 | ||

| 5-HT2A | 560 | ||

| 5-HT2C | 4500 | ||

| Dopamine | D2 | 313 | |

| D3 | 810 |

Functional Activity

This compound functions as an antagonist at α2-adrenergic receptors. These receptors are Gi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby leading to a functional increase in cAMP levels in the presence of an α2-adrenergic agonist.

Signaling Pathway

The antagonistic action of this compound at the α2-adrenergic receptor interrupts the canonical Gi signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and related compounds.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Experimental Workflow:

Materials:

-

Receptor Source: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-yohimbine or [³H]-rauwolscine for α2-adrenergic receptors).

-

Test Compound: this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, with 5-10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

A fixed amount of the membrane preparation.

-

For determining non-specific binding, a high concentration of a known ligand is added to a set of wells.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G proteins coupled to a receptor. For an antagonist like this compound, this assay is used to determine its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Experimental Workflow:

Materials:

-

Receptor Source: Cell membranes expressing the Gi/o-coupled receptor of interest.

-

[³⁵S]GTPγS: A non-hydrolyzable GTP analog.

-

Agonist: A known agonist for the target receptor.

-

Test Compound: this compound.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Other materials: As listed for the radioligand binding assay.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of GDP.

-

Increasing concentrations of the antagonist (this compound).

-

A fixed concentration of the agonist (typically its EC₈₀).

-

A fixed amount of the membrane preparation.

-

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration, Washing, and Counting: Follow the same procedure as in the radioligand binding assay.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist.

-

Determine the IC₅₀ value of the antagonist.

-

Alternatively, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the pA₂ value, a measure of antagonist potency.[2][3][4][5][6]

-

cAMP Accumulation Assay (Functional)

This assay measures the intracellular levels of cAMP. For a Gi/o-coupled receptor antagonist like this compound, its effect is measured by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Experimental Workflow:

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the Gi/o-coupled receptor of interest.

-

Forskolin: An activator of adenylyl cyclase.

-

Agonist: A known agonist for the target receptor.

-

Test Compound: this compound.

-

Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium and reagents.

-

cAMP detection kit: (e.g., HTRF, ELISA, or other immunoassay formats).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of the antagonist (this compound) in the presence of a PDE inhibitor for a defined period.[7][8]

-

Stimulation: Add a fixed concentration of forskolin and a fixed concentration of the agonist (typically its EC₈₀) to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the antagonist.

-

Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion

This compound is a potent and selective α2-adrenergic receptor antagonist.[1] Its pharmacological profile, characterized by a higher affinity for α2 over α1-adrenergic receptors, makes it a valuable tool for studying the physiological and pathological roles of these receptors. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other related compounds. Future research should focus on generating a more comprehensive receptor binding profile for this compound, including its affinity for various serotonin and dopamine receptor subtypes, to fully elucidate its pharmacological spectrum and potential therapeutic applications.

References

- 1. acnp.org [acnp.org]

- 2. neuron.mefst.hr [neuron.mefst.hr]

- 3. Limitations of Schild plots in a two-receptor system: alpha adrenoceptors of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical and functional studies on alpha 1-and alpha 2-adrenoreceptors: an examination using the Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schild equation - Wikipedia [en.wikipedia.org]

- 6. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

In-vitro studies of Alloyohimbine on adrenoceptors

An In-Depth Technical Guide to the In-Vitro Pharmacology of Alloyohimbine at Adrenoceptors

This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of this compound, a stereoisomer of yohimbine, at α-adrenoceptors. The document is intended for researchers, scientists, and drug development professionals, offering detailed data on binding affinities and functional activities, complete with experimental protocols and signaling pathway visualizations.

This compound is a naturally occurring indole alkaloid and a diastereoisomer of yohimbine. It is investigated for its interaction with adrenoceptors (or adrenergic receptors), which are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine and epinephrine. These receptors are broadly classified into α and β subtypes, with the α-adrenoceptors further divided into α1 and α2 subtypes, each with its own distinct signaling mechanisms and physiological roles.

-

α1-Adrenoceptors: Primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn increases intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium (Ca2+) and protein kinase C (PKC) activation.

-

α2-Adrenoceptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Understanding the affinity and functional activity of compounds like this compound at these receptor subtypes is crucial for elucidating their therapeutic potential and mechanism of action.

Quantitative Data: Binding Affinity and Functional Activity

The following tables summarize the quantitative data from in-vitro studies of this compound.

Table 1: this compound Binding Affinity at Adrenoceptors

This table presents the dissociation constants (KD) of this compound at α1 and α2-adrenoceptors, indicating its binding affinity in the absence of a functional response. Lower KD values signify higher binding affinity.

| Receptor Subtype | Tissue/Cell Source | Radioligand Displaced | KD (μM) | Reference |

| α1-Adrenoceptor | Rat Liver | Not Specified | 0.28 | [1] |

| α2-Adrenoceptor | Human Platelets | Not Specified | 0.006 | [1] |

Data indicates that this compound has a significantly higher binding affinity for the α2-adrenoceptor compared to the α1-adrenoceptor, suggesting it is a selective α2-adrenoceptor antagonist.[1]

Table 2: Functional Antagonist Activity of this compound

This table outlines the functional potency of this compound as an antagonist in various isolated tissue preparations. The data is presented as a potency series in comparison to other known adrenoceptor antagonists.

| Tissue Preparation | Agonist/Stimulation | Antagonist Potency Series | Conclusion | Reference |

| Rat Vas Deferens | Adrenergic Nerve Stimulation | WB 4101 > Prazosin > This compound > Corynanthine > Yohimbine > Rauwolscine | Moderate α1-adrenoceptor antagonist activity | [2] |

| Rat Vas Deferens | Xylazine (α2-agonist) | This compound > Rauwolscine = Yohimbine > WB 4101 >> Prazosin & Corynanthine | Potent α2-adrenoceptor antagonist activity | [2] |

| Rat Anococcygeus | Adrenergic Nerve Stimulation, Amidephrine, Noradrenaline, Xylazine | This compound > Corynanthine > Rauwolscine | Potent antagonist at α1 and α2-adrenoceptors | [2] |

Functional studies confirm that this compound is a potent antagonist at both α1 and α2-adrenoceptors, though it does not show significant selectivity between the two in these functional assays.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. The following sections describe the standard protocols for the key experiments cited.

Radioligand Binding Assays

These assays are used to determine the binding affinity (KD or Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for α1 and α2-adrenoceptor subtypes by measuring its ability to displace a specific radiolabeled ligand.

Materials:

-

Membrane Preparations: Isolated cell membranes from tissues or cultured cells expressing the target adrenoceptor subtype (e.g., rat liver for α1, human platelets for α2).

-

Radioligands:

-

For α1-adrenoceptors: [³H]-Prazosin.

-

For α2-adrenoceptors: [³H]-Yohimbine or [³H]-Rauwolscine.

-

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Ligand: A high concentration of an unlabeled antagonist (e.g., phentolamine) to determine non-specific binding.

-

Assay Buffer: Tris-based buffer at physiological pH.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Detection: Scintillation counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is typically performed in triplicate in microtiter plates.

-

Total Binding: Membrane preparation + Radioligand.

-

Non-specific Binding: Membrane preparation + Radioligand + high concentration of non-specific ligand.

-

Competitive Binding: Membrane preparation + Radioligand + varying concentrations of this compound.

-

-

Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 30-60 minutes at 25°C or 37°C).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Isolated Tissue Functional Assays

These assays measure the functional effect of a compound (e.g., muscle contraction or relaxation) in response to an agonist, and how this is affected by an antagonist.

Objective: To determine the antagonist potency of this compound at α1 and α2-adrenoceptors in isolated, innervated smooth muscle tissues.

Materials:

-

Tissues: Rat vas deferens (contains both postjunctional α1 and prejunctional α2-adrenoceptors) or rat anococcygeus muscle.

-

Organ Bath System: Jacketed organ baths with aeration, temperature control (37°C), and isometric force transducers.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, aerated with 95% O2 / 5% CO2.

-

Agonists: Norepinephrine (mixed α1/α2), Phenylephrine (selective α1), Xylazine or Clonidine (selective α2).

-

Antagonist: this compound.

-

Data Acquisition System: To record changes in tissue tension.

Procedure:

-

Tissue Preparation: The animal is euthanized, and the desired tissue (e.g., vas deferens) is carefully dissected and mounted in the organ baths containing PSS.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with regular washes.

-

Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for an agonist (e.g., norepinephrine) to establish the baseline contractile response.

-

Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a set period (e.g., 30-60 minutes) to allow for receptor equilibrium.

-

Agonist Dose-Response Curve (in presence of Antagonist): A second cumulative concentration-response curve for the same agonist is generated in the presence of this compound.

-

Schild Analysis: Steps 4 and 5 are repeated with several different concentrations of this compound. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) is constructed.

-

Data Analysis: For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is a measure of the antagonist's potency.

Adrenoceptor Signaling Pathways and Antagonism by this compound

The following diagrams illustrate the canonical signaling pathways for α1 and α2-adrenoceptors and the mechanism of action for an antagonist like this compound.

α1-Adrenoceptor Signaling and Blockade

α1-receptors, upon activation by an agonist like norepinephrine, activate the Gq protein, leading to a cascade that increases intracellular Ca2+, typically resulting in smooth muscle contraction. This compound acts as a competitive antagonist, binding to the receptor and preventing agonist-induced activation.

α2-Adrenoceptor Signaling and Blockade

α2-receptors, upon activation, stimulate the Gi protein, which inhibits adenylyl cyclase, reducing cAMP levels. In presynaptic neurons, this leads to reduced neurotransmitter release. This compound binds to the α2-receptor, preventing this inhibitory action.

References

Structure-Activity Relationship of Alloyohimbine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alloyohimbine is a natural indole alkaloid, and a diastereomer of yohimbine, primarily known for its interaction with adrenergic receptors. Understanding its structure-activity relationship (SAR) is paramount for the design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of the key structural determinants of this compound's biological activity, supported by quantitative data, experimental protocols, and pathway visualizations.

The Yohimban Scaffold and Stereochemistry

The pharmacological activity of this compound is intrinsically linked to its pentacyclic yohimban core and the specific spatial arrangement of its substituents. As a diastereomer of yohimbine, subtle changes in stereochemistry lead to significant differences in receptor affinity and selectivity.

-

Core Structure: The rigid indolethylamine moiety within the scaffold is a critical pharmacophore for binding to monoaminergic receptors.

-

Key Stereocenters: The stereochemistry at positions C16 (methoxycarbonyl group) and C17 (hydroxyl group) defines this compound and distinguishes it from other isomers like yohimbine and corynanthine.

-

This compound: Possesses a cis-relationship between the C16-methoxycarbonyl and C17-hydroxyl groups.

-

Yohimbine: Features a trans-relationship, which generally confers higher affinity for α2-adrenergic receptors.[1]

-

Quantitative Analysis of Receptor Binding

The primary pharmacological action of this compound and its analogs is the blockade of α2-adrenergic receptors.[2][3] However, they also exhibit affinity for other adrenergic and serotonergic receptor subtypes. The following table summarizes representative binding affinities (Ki) for yohimbine, a closely related and extensively studied isomer. While specific comprehensive SAR data for a series of this compound analogs is sparse in publicly accessible literature, the data for yohimbine provides a strong foundational model for understanding the scaffold's interactions.

Table 1: Comparative Binding Affinities (Ki, nM) of Yohimbine

| Receptor Subtype | Ki (nM) | Primary Action |

| α2A-Adrenergic | 0.9 - 1.5 | Antagonist |

| α2B-Adrenergic | 0.7 - 2.0 | Antagonist |

| α2C-Adrenergic | 0.5 - 1.8 | Antagonist |

| 5-HT1A | 25 - 37 | Partial Agonist |

| 5-HT1B | 108 | Antagonist |

| 5-HT1D | 33 | Antagonist |

| Dopamine D2 | 211 | Antagonist |

| Dopamine D3 | 76 | Weak Affinity |

Data compiled from multiple sources.[4] Note: Lower Ki values indicate higher binding affinity.

SAR Insights:

-

The high affinity of the yohimban scaffold for all three α2-adrenergic receptor subtypes highlights its primary mechanism of action.[4]

-

Significant affinity for serotonin receptors, particularly 5-HT1A, indicates a polypharmacological profile that may contribute to its complex physiological effects.[4][5]

-

The partial agonist activity at 5-HT1A receptors is a key differentiator from its antagonist action at adrenergic sites.[4]

Signaling Pathway of α2-Adrenergic Receptor Antagonism

This compound functions as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory Gi/o protein.[6] By blocking this receptor, this compound prevents the endogenous agonist (e.g., norepinephrine) from initiating the inhibitory signaling cascade.

Caption: Mechanism of this compound at the Gi-coupled α2-adrenergic receptor.

Key Experimental Protocols

Accurate determination of a compound's affinity and functional activity is crucial for SAR studies. The following are standard, detailed protocols for characterizing ligands like this compound.

This protocol determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

-

Objective: To calculate the inhibition constant (Ki) of this compound and its analogs for a specific receptor subtype (e.g., α2A-adrenergic receptor).

-

Materials:

-

Receptor Source: Cell membranes isolated from cell lines stably expressing the human α2A-adrenergic receptor.

-

Radioligand: [3H]Rauwolscine or [3H]Yohimbine (selective α2 antagonists).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

-

Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

-

Apparatus: 96-well plates, Brandel cell harvester, glass fiber filters (e.g., GF/B pre-soaked in polyethylenimine), liquid scintillation counter.

-

-

Methodology:

-

Reaction Setup: In duplicate or triplicate, add the following to assay tubes/wells: 50 µL of incubation buffer, 50 µL of radioligand at a final concentration near its Kd (e.g., 0.2-0.5 nM [3H]Rauwolscine), 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL of membrane preparation (10-20 µg protein).

-

Incubation: Incubate the reaction mixtures at room temperature (22-25°C) for 60-90 minutes to allow binding to reach equilibrium.[7]

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Immediately wash the filters three times with 3-4 mL of ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

This assay measures the functional consequence of receptor activation or blockade by quantifying changes in the second messenger, cyclic AMP (cAMP). For an antagonist of a Gi-coupled receptor, the goal is to measure its ability to reverse agonist-induced inhibition of cAMP production.

-

Objective: To determine the functional potency (IC50) of this compound as an antagonist at the α2-adrenergic receptor.

-

Materials:

-

Cell Line: A suitable host cell line (e.g., CHO or HEK293) stably expressing the human α2A-adrenergic receptor.

-

cAMP Stimulator: Forskolin (an adenylyl cyclase activator).[8]

-

Agonist: A potent α2-adrenergic agonist (e.g., UK-14,304 or epinephrine).

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: A commercial kit based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or GloSensor.[9][10][11]

-

-

Methodology:

-

Cell Plating: Seed the cells into 384-well or 96-well plates and grow to 80-90% confluency.

-

Antagonist Pre-incubation: Remove the growth medium and pre-incubate the cells with varying concentrations of this compound (the antagonist) for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.[10]

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically its EC80 value) mixed with a fixed concentration of forskolin (e.g., 1-10 µM). The forskolin elevates basal cAMP levels, allowing the agonist's inhibitory effect to be clearly measured.[8]

-

Incubation: Incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. The signal will be inversely proportional to the activity of the Gi-coupled receptor.

-

Data Analysis:

-

Plot the cAMP signal (e.g., HTRF ratio) against the log concentration of the antagonist (this compound).

-

The data will show a dose-dependent reversal of the agonist's inhibitory effect.

-

Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of this compound required to achieve 50% of its maximal reversal effect.

-

-

SAR Experimental and Analysis Workflow

The process of establishing a structure-activity relationship is a systematic cycle of design, synthesis, and testing.

Caption: Iterative workflow for SAR studies and lead optimization.

References

- 1. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for antiserotonergic properties of yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of Alloyohimbine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloyohimbine is a diastereomer of yohimbine, a naturally occurring indole alkaloid. As a member of the yohimbane alkaloid family, it shares a pentacyclic ring structure, but with a distinct stereochemical configuration that imparts unique chemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a description of its primary pharmacological mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of neurologically active compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 2.1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | methyl (1S,15S,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[1] |

| Synonyms | allo-Yohimbine, Alloyohimbin, Dihydroyohimbine, (20α)-17α-Hydroxyyohimban-16α-carboxylic acid methyl ester[2][3] |

| Chemical Formula | C₂₁H₂₆N₂O₃[4][5] |

| Molecular Weight | 354.45 g/mol [1][4] |

| CAS Number | 522-94-1[4] |

Table 2.2: Physical Properties of this compound

| Property | Value |

| Appearance | Solid powder[4] |

| Melting Point | 98-99 °C; anhydrous form melts at 135-140 °C[2][3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Limited solubility in water.[4][6] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short-term (days to weeks) or -20 °C for long-term (months to years)[4] |

| Specific Rotation (α) | D19 +84° (c = 0.40 in pyridine)[2][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for its pharmacological characterization.

Synthesis of this compound

The total synthesis of yohimbine alkaloids, including this compound, is a complex process involving multiple steps to construct the pentacyclic skeleton with the correct stereochemistry. A common strategy involves the construction of a functionalized E-ring precursor, followed by the attachment of a tryptamine unit and subsequent ring closures.

Objective: To synthesize (±)-Alloyohimbane, a core structure of this compound.

Methodology: A representative synthetic approach can be conceptualized as follows:

-

Diels-Alder Cycloaddition: A diene and a dienophile undergo a [4+2] cycloaddition to form a hydrindanone intermediate, which establishes several key stereocenters of the E-ring.

-

Functional Group Manipulations: The hydrindanone intermediate is then subjected to a series of reactions, including hydrogenation, silyl ether cleavage, and sulfonation, to yield a benzenesulfonate.

-

Oxidative Cleavage: The benzenesulfonate undergoes α-hydroxylation followed by oxidative cleavage with lead tetraacetate to produce an aldehyde.

-

Pictet-Spengler Reaction: The aldehyde is reacted with tryptamine in the presence of potassium cyanide to form an aminonitrile. This intermediate then undergoes a Pictet-Spengler cyclization to construct the β-carboline ring system, yielding the pentacyclic core of Alloyohimbane.

Purification of this compound

Purification of this compound from a reaction mixture or a natural extract is typically achieved using chromatographic techniques.

Objective: To purify this compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: The crude sample containing this compound is dissolved in a suitable solvent, such as methanol or a mixture of the initial mobile phase components. The solution is then filtered through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 0.1% ammonium hydroxide in water) and an organic solvent (e.g., 0.1% ammonium hydroxide in methanol). The gradient is programmed to increase the proportion of the organic solvent over time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

-

Fraction Collection: The eluent is monitored, and the fraction corresponding to the this compound peak is collected.

-

Solvent Evaporation: The collected fraction is concentrated under reduced pressure to remove the mobile phase solvents, yielding the purified this compound.

Analytical Methods

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The spectrum of this compound is expected to show signals in the aromatic region (for the indole ring protons) and the aliphatic region (for the protons of the tetracyclic ring system).

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The spectrum will show distinct signals for the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbons of the fused ring system.

3.3.2 Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of this compound. A quasi-molecular ion peak at m/z 355 [M+H]⁺ is expected.

-

Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation of the molecular ion. Characteristic fragment ions for the yohimbine scaffold can be observed, aiding in structure confirmation.

3.3.3 Infrared (IR) Spectroscopy

-

IR spectroscopy is used to identify the functional groups present in this compound. Expected characteristic absorption bands include:

-

O-H stretching: around 3400 cm⁻¹ (from the hydroxyl group).

-

N-H stretching: around 3300 cm⁻¹ (from the indole ring).

-

C-H stretching: just below 3000 cm⁻¹ (for sp³ C-H) and just above 3000 cm⁻¹ (for sp² C-H).

-

C=O stretching: around 1740 cm⁻¹ (from the ester group).

-

C=C stretching: around 1600 cm⁻¹ (from the aromatic ring).

-

Pharmacological Characterization: Radioligand Binding Assay

This compound is known to be a selective antagonist of α2-adrenergic receptors. A radioligand binding assay can be used to determine its affinity for these receptors.

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.

Methodology:

-